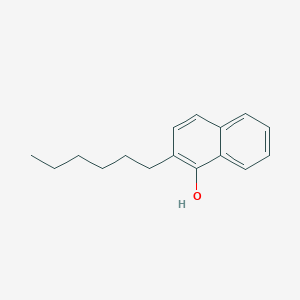
2-Hexylnaphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylnaphthalen-1-OL is an organic compound belonging to the class of alcohols It consists of a naphthalene ring substituted with a hexyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexylnaphthalen-1-OL can be synthesized through several methods. One common approach involves the alkylation of naphthalene with hexyl halides in the presence of a strong base, followed by hydroxylation of the resulting product. Another method includes the Grignard reaction, where a Grignard reagent (hexylmagnesium bromide) reacts with naphthaldehyde to form the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation and hydroxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Hexylnaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexyl naphthaldehyde or hexyl naphthone.
Reduction: Formation of hexyl naphthalene.
Substitution: Formation of hexyl naphthyl halides or amines.
Scientific Research Applications
2-Hexylnaphthalen-1-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexylnaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-OL: Similar structure but lacks the hexyl group.
2-Naphthol: Another naphthalene derivative with a hydroxyl group at the 2-position.
Uniqueness
2-Hexylnaphthalen-1-OL is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
87323-58-8 |
|---|---|
Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-hexylnaphthalen-1-ol |
InChI |
InChI=1S/C16H20O/c1-2-3-4-5-9-14-12-11-13-8-6-7-10-15(13)16(14)17/h6-8,10-12,17H,2-5,9H2,1H3 |
InChI Key |
WDQJOZMFBREMOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


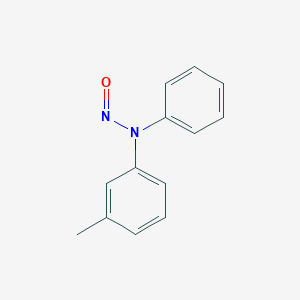
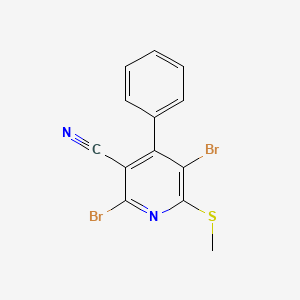

![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)
![2,3-Dimethyl-5,6-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418281.png)
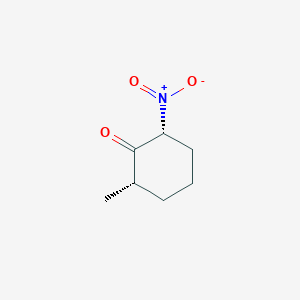
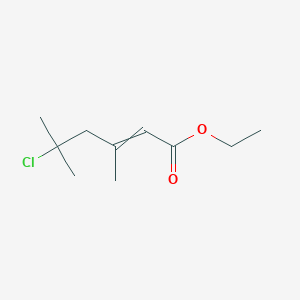
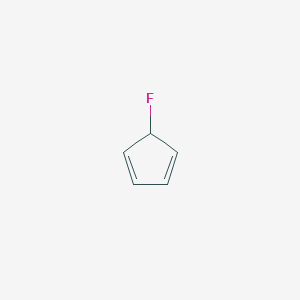
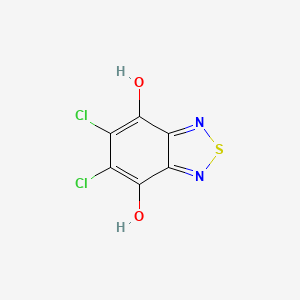

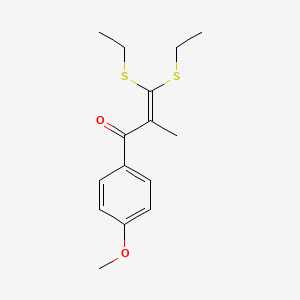
![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)


